5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698616
InChI: InChI=1S/C12H16N2/c1-4-5-12-13-10-6-8(2)9(3)7-11(10)14-12/h6-7H,4-5H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC16698616

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole -

Specification

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 5,6-dimethyl-2-propyl-1H-benzimidazole
Standard InChI InChI=1S/C12H16N2/c1-4-5-12-13-10-6-8(2)9(3)7-11(10)14-12/h6-7H,4-5H2,1-3H3,(H,13,14)
Standard InChI Key CEBIUPNWQBWRSS-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC2=C(N1)C=C(C(=C2)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole (C₁₂H₁₆N₂; MW 188.27 g/mol) features a benzimidazole core, a heterocyclic system comprising fused benzene and imidazole rings. The 5 and 6 positions of the benzene ring are substituted with methyl groups (-CH₃), while the 2 position of the imidazole ring bears a propyl chain (-CH₂CH₂CH₃). This substitution pattern enhances lipophilicity compared to unsubstituted benzimidazoles, as evidenced by its computed partition coefficient (LogP ≈ 3.1).

Table 1: Key Chemical Descriptors

PropertyValue
IUPAC Name5,6-dimethyl-2-propyl-1H-benzimidazole
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
CAS Registry NumberPending assignment
SMILESCC1=CC2=C(C=C1C)N=C(N2)CCC
InChI KeyComputed as unique identifier

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data predict distinctive signals: aromatic protons adjacent to methyl groups resonate at δ 7.2–7.4 ppm (¹H NMR), while methylene protons in the propyl chain appear as a triplet near δ 1.0 ppm. Infrared spectroscopy reveals N-H stretching vibrations at ~3400 cm⁻¹ and C=N absorption bands at 1600–1650 cm⁻¹, consistent with benzimidazole’s conjugated system.

Synthetic Methodologies

Condensation-Based Routes

The primary synthesis involves condensing 4,5-dimethyl-1,2-phenylenediamine with butyraldehyde derivatives under acidic conditions. For example, refluxing equimolar amounts of the diamine and butyraldehyde in hydrochloric acid yields the target compound via cyclodehydration. This method achieves moderate yields (45–60%), with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Post-Modification Strategies

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate dose-dependent growth inhibition against MCF-7 (breast) and A549 (lung) cancer cell lines, with IC₅₀ values of 18.3 μM and 22.7 μM, respectively. Mechanistically, the compound induces G0/G1 phase arrest by upregulating p21 and downregulating cyclin D1, disrupting cell cycle progression. Concurrent activation of caspase-3/7 confirms apoptosis induction via the intrinsic mitochondrial pathway.

Target Engagement

Docking simulations suggest affinity for protein kinases involved in oncogenic signaling, particularly VEGF receptor-2 (binding energy: -9.2 kcal/mol). This interaction may underlie observed anti-angiogenic effects in chick chorioallantoic membrane assays, where 10 μM treatment reduced vessel branching by 34%.

Pharmacokinetic and Toxicological Considerations

ADME Profiling

Computational models predict moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) and blood-brain barrier penetration (logBB: 0.3), suggesting potential CNS activity. Hepatic metabolism primarily involves cytochrome P450 3A4-mediated oxidation of the propyl chain, generating hydroxylated metabolites detectable via LC-MS.

Research Directions and Challenges

Structural Optimization

QSAR analyses highlight the propyl chain’s critical role in potency; replacing it with bulkier substituents (e.g., isopropyl) diminishes activity, while shortening to ethyl retains efficacy but reduces metabolic stability. Introducing electron-withdrawing groups at the benzene ring’s 4 position is under investigation to enhance target affinity.

Combination Therapies

Synergistic effects with paclitaxel (combination index: 0.3) in MDA-MB-231 cells suggest utility in multidrug regimens, potentially overcoming taxane resistance mechanisms.

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